3-CHLORO-L-TYROSINE (RING-13C6)
Description
Contextualization within Biomolecule Modification Studies
The formation of 3-chloro-L-tyrosine is a key example of post-translational protein modification, a process where proteins are chemically altered after their synthesis. This specific modification, known as chlorination, provides a molecular fingerprint of oxidative damage mediated by the myeloperoxidase system. nih.gov
During an inflammatory response, activated phagocytes (like neutrophils) secrete MPO. nih.gov This enzyme is unique in its ability to use hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate hypochlorous acid (HOCl). nih.gov HOCl is a highly reactive molecule that can chlorinate a variety of biomolecules, with amino acids being particularly susceptible targets. researchgate.net Tyrosine residues on proteins react with HOCl, leading to the formation of stable chlorinated products, primarily 3-chloro-L-tyrosine. nih.govoup.com
The detection of 3-chloro-L-tyrosine in proteins, particularly in low-density lipoprotein (LDL) isolated from atherosclerotic intima, has been a pivotal finding. nih.govnih.gov Studies have shown that its levels are significantly elevated in atherosclerotic tissue compared to healthy tissue, indicating that MPO-driven oxidation is a pathway for protein modification in vivo. nih.govnih.gov This links the innate immune response directly to the modification of biomolecules implicated in cardiovascular diseases. The concentration of 3-chlorotyrosine is often considered the biomarker of choice for MPO activity because it is highly specific and correlates well with enzyme activity. researchgate.net
Significance of Isotope Labeling for Research Methodologies
To accurately quantify biomarkers like 3-chloro-L-tyrosine in complex biological samples such as plasma or tissue, researchers rely on highly sensitive analytical techniques, primarily mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.govnih.gov The use of stable isotope-labeled internal standards is crucial for the accuracy and reliability of these measurements. chempep.com 3-Chloro-L-tyrosine (ring-13C6) is one such internal standard.
In this compound, the six carbon atoms in the aromatic (phenyl) ring of tyrosine are replaced with the heavy isotope of carbon, ¹³C. oup.com Chemically, 3-Chloro-L-tyrosine (ring-13C6) is nearly identical to its naturally occurring (¹²C) counterpart. It behaves the same way during sample extraction, purification, and chromatographic separation. However, due to the six extra neutrons, it has a higher molecular weight. oup.com
This mass difference is the key to its utility. In a technique called stable isotope dilution mass spectrometry, a known amount of the ¹³C-labeled standard is added to a biological sample at the beginning of the workflow. nih.govnih.gov The sample is then processed, and both the natural analyte and the heavy-labeled standard are analyzed by the mass spectrometer. The instrument can distinguish between the two based on their mass-to-charge ratio. oup.com By comparing the signal intensity of the natural 3-chloro-L-tyrosine to that of the known amount of added ¹³C-labeled standard, researchers can calculate the exact concentration of the biomarker in the original sample. nih.gov This method effectively corrects for any loss of analyte during sample preparation, ensuring a highly accurate and precise quantification. chempep.comnih.gov
The use of stable isotopes like ¹³C provides a robust framework for quantitative proteomics and metabolomics, enabling sophisticated investigations into metabolic pathways and protein dynamics without the hazards associated with radioactive isotopes. chempep.com
Data Tables
Table 1: Compound Properties
This table details the chemical properties of both the standard and the isotopically labeled 3-Chloro-L-tyrosine.
| Property | 3-Chloro-L-tyrosine | 3-Chloro-L-tyrosine (ring-13C6) |
| Synonyms | (2S)-2-Amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid, Monochlorotyrosine | 3-Chloro-L-tyrosine-13C6 |
| Molecular Formula | C₉H₁₀ClNO₃ | ¹³C₆C₃H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol sigmaaldrich.com | ~221.63 g/mol |
| Monoisotopic Mass | 215.0349209 Da nih.gov | ~221.0550 g/mol |
| Melting Point | 249 °C sigmaaldrich.com | Not Available |
Table 2: Research Findings on 3-Chlorotyrosine Levels
This table presents findings from studies that have quantified 3-Chlorotyrosine (Cl-Tyr) in human subjects, highlighting its role as a biomarker in various health conditions.
| Study Focus | Subject Group | 3-Chlorotyrosine (Cl-Tyr) Levels | Significance | Reference |
| Chronic Inflammatory Disease | 175 patients with chronic inflammatory disease | Elevated levels compared to healthy individuals, indicating ongoing inflammation. | nih.gov | |
| Healthy Individuals | 200 healthy individuals | Establishes baseline levels in a healthy population. | nih.gov | |
| Atherosclerosis | LDL from atherosclerotic intima vs. circulating LDL | 30-fold higher in intimal LDL | Shows specific MPO-driven oxidation occurs at the site of atherosclerotic lesions. | nih.gov |
| Chronic Kidney Disease (CKD) | Patients across CKD stages 1-5 | Increased from 0.81 (Stage 1) to 1.42 (Stage 5) mmol/mol-tyrosine | Levels increase with CKD severity, indicating rising oxidative stress. | nih.gov |
| Coronary Artery Disease (CAD) | Patients with CAD vs. without CAD | 1.25 vs. 1.04 mmol/mol-tyrosine | Higher levels in patients with CAD suggest a role for MPO-mediated damage in this condition. | nih.gov |
*LRL: Lowest Reportable Limit (2.50 ng/mL)
Properties
Molecular Weight |
221.54 |
|---|---|
Purity |
95% |
Origin of Product |
United States |
Biochemical Formation Pathways and Enzymatic Mechanisms of Tyrosine Chlorination
Myeloperoxidase (MPO)-Catalyzed Chlorination of Tyrosine
Myeloperoxidase is a heme-containing enzyme released by phagocytes, such as neutrophils, during inflammation. nih.govnih.gov It is the only human enzyme known to generate hypochlorous acid (HOCl) at physiological concentrations of chloride ions. nih.govnih.gov The MPO-catalyzed oxidation of tyrosine residues is a key process in the formation of 3-chlorotyrosine. nih.govpsu.edu The presence of 3-chlorotyrosine in tissues is considered a specific marker for MPO-catalyzed oxidation. nih.govnih.gov
Role of Hypochlorous Acid (HOCl) as an Oxidant
Hypochlorous acid is a potent oxidizing and chlorinating agent produced by MPO from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). nih.govresearchgate.net HOCl is a major strong oxidant generated by human neutrophils and is implicated in tissue damage during inflammation. nih.govresearchgate.net It can react with various biomolecules, including the amino acid tyrosine. nih.gov The reaction of HOCl with the phenolic side chain of tyrosine results in the electrophilic addition of a chlorine atom to the aromatic ring, primarily at the ortho position, to form 3-chlorotyrosine. oup.comnih.gov The formation of 3-chlorotyrosine in low-density lipoprotein (LDL) exposed to the MPO-H₂O₂-Cl⁻ system has been demonstrated, with HOCl being the implicated intermediate. nih.govnih.gov
The efficiency of this chlorination reaction can be influenced by pH. Studies on the chlorination of N-acetyltyrosine, a model for protein-bound tyrosine, have shown that the yield of chlorination by HOCl is pH-dependent, with higher yields observed in acidic to slightly acidic conditions. nih.gov For instance, the yield of tyrosine chlorination was found to be 100% at pH 5.5, 91% at pH 4.5, and 66% at pH 3.0. nih.gov
Contribution of Chloramines and Reactive Species in Reaction Pathways
While HOCl can directly chlorinate tyrosine, an alternative pathway involving chloramines is also significant, particularly for protein-bound tyrosine residues. nih.govresearchgate.net HOCl can react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable chloramines. genscript.com These chloramines can then act as chlorinating agents. nih.govresearchgate.net
Research has shown that instead of a direct reaction with the tyrosine ring, HOCl may first react with an amine group within a peptide or protein to form a chloramine intermediate. nih.govresearchgate.net This intermediate can then undergo an intramolecular reaction, transferring the chlorine to a nearby tyrosine residue to form 3-chlorotyrosine. nih.govresearchgate.net This mechanism suggests that tyrosine residues in close proximity to amine groups, such as lysine, are more susceptible to chlorination. nih.govresearchgate.netgenscript.com The kinetics of tyrosine chlorination in a peptide containing a nearby lysine residue support the role of chloramines in the chlorination of protein-bound tyrosine. nih.govacs.org However, some studies have indicated that semistable amino-acid chloramines, such as those of leucine and alanine, are not very effective as chlorine donors for the direct chlorination of tyrosine. nih.gov
The table below summarizes the effect of lysine proximity on tyrosine chlorination.
| Peptide Motif | Reactivity with HOCl | Observation |
| YXXK or KXXY | High yield and regiospecific chlorination | The presence of a lysine residue two amino acids away from tyrosine enhances chlorination. genscript.com |
| YXXXY | Low yield of monochlorotyrosine and dichlorotyrosine | The absence of a nearby lysine results in significantly less chlorination. genscript.com |
Kinetics of 3-Chlorotyrosine Formation and Degradation by HOCl
The formation of 3-chlorotyrosine is a kinetically controlled process. While it is a stable product, it can be further oxidized by HOCl. nih.govacs.org This subsequent reaction leads to the degradation of 3-chlorotyrosine and the formation of 3,5-dichlorotyrosine. nih.govacs.org The kinetics of both the formation and degradation of 3-chlorotyrosine are crucial for its use as a biomarker for HOCl production. nih.govacs.org
Kinetic rate constants have been determined for the reaction of 3-chlorotyrosine with HOCl and various chloramines. nih.govacs.org These studies provide insight into the likelihood of these reactions occurring under physiological conditions. nih.govacs.org Despite the relatively slow reaction rate between HOCl and protein-bound tyrosine observed in vitro, the significant amounts of 3-chlorotyrosine found in diseased tissues suggest that in vivo HOCl production is sufficient to chlorinate tyrosine residues. acs.org
The table below presents the second-order rate constants for the reaction of various species with N-acetyltyrosine analogues at room temperature.
| Reactant 1 | Reactant 2 | Second-Order Rate Constant (M⁻¹s⁻¹) |
| N-acetyltyrosine | HOCl | 43 ± 1 |
| N-acetyl-3-chlorotyrosine | HOCl | 10 ± 1 |
| N-acetyltyrosine | Histidine Chloramine | 0.022 ± 0.001 |
| N-acetyl-3-chlorotyrosine | Histidine Chloramine | 0.0031 ± 0.0001 |
| N-acetyltyrosine | Lysine Chloramine | 0.0016 ± 0.0001 |
| N-acetyl-3-chlorotyrosine | Lysine Chloramine | 0.00020 ± 0.00001 |
Data adapted from a study on the kinetics of 3-chlorotyrosine formation and loss. acs.org
Non-Enzymatic Chlorination Mechanisms of Tyrosine
Although enzymatic pathways are the primary source of 3-chlorotyrosine in vivo, non-enzymatic chlorination can also occur. The direct reaction of tyrosine with reagent hypochlorous acid can produce 3-chlorotyrosine. nih.gov Oxidation of tyrosine with chlorine can happen through electrophilic aromatic substitution, where the phenol (B47542) group of tyrosine directs the substitution to the ortho positions, resulting in 3-chlorotyrosine as a stable intermediate. nih.gov
Formation of Dichlorinated Tyrosine Derivatives (e.g., 3,5-Dichlorotyrosine)
As mentioned, 3-chlorotyrosine can undergo further chlorination to form 3,5-dichlorotyrosine. nih.govacs.org This reaction can be mediated by HOCl or chloramines. nih.govacs.org The formation of 3,5-dichlorotyrosine is dependent on the concentration and molar ratio of the reactants. nih.gov For example, when N-acetyltyrosine reacts with HOCl at a molar ratio of 1:1.1, both 3-chlorotyrosine and 3,5-dichlorotyrosine are formed. nih.gov The modification of tyrosine by reactive chlorine can thus produce both mono- and dichlorinated species. nih.gov Both 3-chlorotyrosine and 3,5-dichlorotyrosine are considered stable biomarkers of chlorine-induced stress. oup.comnih.gov
The table below outlines the products formed from the reaction of N-acetyltyrosine with HOCl at different molar ratios.
| Reactant | OCl⁻/N-acetyltyrosine Molar Ratio | pH | Predominant Products |
| N-acetyltyrosine | 1:4 | 5.0 | 3-chlorotyrosine (96% yield) nih.gov |
| N-acetyltyrosine | 1:1.1 | Not specified | 3-chlorotyrosine and 3,5-dichlorotyrosine nih.gov |
Analytical Techniques for Research Quantification of 3 Chloro L Tyrosine Ring 13c6
Chromatographic Separations for Isotopic Analogs
Chromatographic methods are essential for separating the analyte of interest, 3-Chloro-L-tyrosine, from complex biological matrices and from its isotopically labeled internal standard, 3-Chloro-L-tyrosine (RING-13C6).
Liquid Chromatography (LC) Methodologies (e.g., UPLC, HPLC)
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry (LC-MS), is a primary technique for the analysis of 3-Chloro-L-tyrosine. mdpi.comsigmaaldrich.comnih.gov These methods offer robust and sensitive separation of chlorinated tyrosine species from biological samples like plasma, serum, and tissue hydrolysates. nih.govnih.govteikyo.jpresearchgate.net
Reversed-phase HPLC is a common approach, often utilizing C18 or PFP (Pentafluorophenyl) columns for separation. nih.govnih.govnih.gov UPLC systems, which use smaller particle size columns, provide higher resolution and faster analysis times compared to traditional HPLC. nih.gov A typical method involves a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier, like 0.1% formic acid, and an organic component, such as methanol (B129727) or acetonitrile. mdpi.comnih.gov This gradient allows for the effective separation of the polar amino acid compounds. mdpi.comnih.gov
For instance, one validated UPLC-MS/MS method uses a Kinetex PFP column with a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol, achieving a total run time of 8.5 minutes. nih.gov Another established method employs reversed-phase HPLC to separate 3-chlorotyrosine (Cl-Tyr) and 3,5-dichlorotyrosine (Cl2-Tyr) following solid-phase extraction from blood, serum, or plasma digests. nih.gov
Table 1: Example of UPLC Gradient for 3-Chloro-L-tyrosine Analysis. nih.gov
| Time (minutes) | Mobile Phase A (0.1% FA in Water) % | Mobile Phase B (0.1% FA in Methanol) % |
|---|---|---|
| 0 - 0.7 | 90 | 10 |
| 0.7 - 5.0 | 90 → 60 | 10 → 40 |
| 5.0 - 5.5 | 60 → 5 | 40 → 95 |
| 5.5 - 6.5 | 5 | 95 |
| 6.5 - 6.51 | 5 → 90 | 95 → 10 |
Gas Chromatography (GC) Methodologies
Gas chromatography coupled with mass spectrometry (GC-MS) represents an alternative, highly sensitive approach for quantifying 3-Chloro-L-tyrosine. bohrium.comnih.gov Due to the low volatility and high polarity of amino acids, GC-based methods necessitate a derivatization step to convert the analytes into more volatile and thermally stable compounds. mdpi.comnih.gov
Common derivatization strategies include silylation or the formation of N(O,S)-ethoxycarbonyltrifluoroethyl esters. nih.govresearchgate.net One method involves purifying 3-Chloro-L-tyrosine from blood samples using protein precipitation and cation-exchange solid-phase extraction, followed by derivatization with a silylation agent before GC-MS analysis. nih.gov Another approach uses N(O,S)-ethoxycarbonyl ethyl ester (ECEE-F3) derivatives, which can be readily analyzed by standard GC/electron impact mass spectrometry. researchgate.net These GC-MS methods are capable of detecting attomole levels of 3-Chlorotyrosine, offering exceptional sensitivity. bohrium.com
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry is the definitive technique for the detection and quantification of 3-Chloro-L-tyrosine (RING-13C6) due to its high specificity and sensitivity.
Tandem Mass Spectrometry (MS/MS) Approaches (e.g., SRM, ESI)
Tandem mass spectrometry (MS/MS) is the gold standard for quantifying low-abundance analytes like 3-Chloro-L-tyrosine in complex biological matrices. nih.govresearchgate.net This technique typically employs an electrospray ionization (ESI) source, which is well-suited for polar molecules, to generate ions that are then analyzed by the mass spectrometer. mdpi.comnih.gov
The most common MS/MS approach for quantification is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). mdpi.comresearchgate.netmdpi.com In an SRM experiment performed on a triple quadrupole mass spectrometer, the first quadrupole selects a specific precursor ion (the parent molecule's ion), which is then fragmented in the second quadrupole (the collision cell). mdpi.com The third quadrupole selects specific fragment ions (product ions) to be monitored by the detector. mdpi.com This two-stage mass filtering provides very high specificity and sensitivity. mdpi.commdpi.com For the analysis of 3-Chloro-L-tyrosine and its labeled standard, specific precursor-to-product ion transitions are monitored. mdpi.com
Table 2: SRM Transitions for 3-Chloro-L-tyrosine (3-CT) and its Isotopic Analog. mdpi.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |
|---|---|---|---|
| 3-Chloro-L-tyrosine (3-CT) | 215.91 | 169.88 | 15 V |
| 3-Chloro-L-tyrosine (RING-13C6) | 221.86 | 175.69 | 15 V |
Application of Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful quantification strategy that relies on the use of a stable, isotopically labeled version of the analyte as an internal standard (ISTD). nih.govbohrium.comresearchgate.net In this context, 3-Chloro-L-tyrosine (RING-13C6) serves as the ideal internal standard for the quantification of endogenous 3-Chloro-L-tyrosine. mdpi.com
The principle of SID-MS involves adding a known amount of the isotopically labeled standard (e.g., 3-Chloro-L-tyrosine (RING-13C6)) to the sample at the earliest stage of preparation. mdpi.comnih.gov Because the labeled standard is chemically identical to the native analyte, it experiences the same variations during sample preparation, extraction, and ionization. mdpi.com Any loss of analyte during the procedure is mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies. mdpi.comnih.gov Calibration curves are constructed by plotting the response ratio (analyte area / ISTD area) against the concentration of the analyte. nih.gov
High-Resolution Mass Spectrometry (HRMS/MS) in Research
High-Resolution Mass Spectrometry (HRMS), often using instruments like quadrupole-Orbitrap (q-OT) or quadrupole time-of-flight (QTOF) mass spectrometers, offers an advanced alternative to traditional triple quadrupole instruments for targeted quantification. mdpi.com A key HRMS/MS technique is Parallel Reaction Monitoring (PRM). mdpi.com
Unlike SRM, which uses low-resolution quadrupoles to detect predefined fragment ions, PRM acquires high-resolution, high-mass-accuracy MS/MS spectra of all fragment ions from a selected precursor. mdpi.com This provides several advantages:
Enhanced Specificity: The high resolving power can distinguish the target analyte from co-eluting, near-isobaric interferences that may not be resolved by a triple quadrupole instrument. mdpi.com
Retrospective Analysis: Since full, high-resolution fragment ion spectra are collected, the data can be re-interrogated for other information without re-running the sample.
Confident Identification: The high mass accuracy of the fragment ions provides greater confidence in the identification of the analyte. nih.gov
Studies have shown that PRM can achieve sensitivity, linearity, and precision comparable to SRM, making it a powerful tool for research applications requiring the highest degree of confidence and specificity in the quantification of 3-Chloro-L-tyrosine. mdpi.com
Sample Preparation and Derivatization for Analytical Research
Effective sample preparation is a critical step to isolate 3-Cl-Tyr from complex biological matrices and prepare it for instrumental analysis. This often involves extraction to remove interfering substances, followed by chemical derivatization to enhance its properties for detection.
Extraction Procedures for Biological Matrices in Research Models
The choice of extraction procedure largely depends on the biological matrix (e.g., plasma, serum, whole blood, or tissue) and the subsequent analytical technique. nih.govnih.gov Common goals of these procedures are to release the analyte from proteins and remove matrix components that could interfere with analysis.
A widely used approach involves enzymatic hydrolysis to release protein-bound 3-Cl-Tyr, which is significant as this modified amino acid can be incorporated into proteins. nih.govresearchgate.netoup.com Pronase, a mixture of proteases, is often employed for the complete digestion of proteins in samples like whole blood, serum, or plasma. nih.govoup.com Following protein digestion or for samples with free 3-Cl-Tyr, protein precipitation is a common next step. This is typically achieved by adding organic solvents like acetone (B3395972) or methanol, which denature and precipitate the bulk of proteins, leaving the smaller analyte in the supernatant. nih.govmdpi.comteikyo.jp
Solid-phase extraction (SPE) is a frequently utilized technique for further cleanup and concentration of 3-Cl-Tyr from the protein-precipitated supernatant or digested sample. researchgate.netnih.govnih.gov Cation-exchange SPE cartridges are particularly effective, as they retain the amino acid while allowing neutral and anionic contaminants to be washed away. acs.org The retained 3-Cl-Tyr can then be eluted with a suitable solvent. acs.org
Here is a summary of extraction procedures from various research models:
| Biological Matrix | Extraction/Cleanup Method | Key Details | Reference |
|---|---|---|---|
| Whole Blood, Serum, Plasma | Enzymatic Digestion followed by Solid-Phase Extraction (SPE) | Samples are digested with pronase to release protein-bound adducts. The digest is then purified using SPE to isolate the analytes. | nih.govnih.gov |
| Plasma | Protein Precipitation | Acetone is added to plasma samples to precipitate proteins. The supernatant containing the analyte is then collected for analysis. | mdpi.com |
| Body Fluids, Tissue Extracts | Protein Precipitation | Samples are processed by protein precipitation, often using a solvent, prior to derivatization and analysis. | nih.govteikyo.jp |
| Tissue | Homogenization and Liquid-Liquid Extraction | Tissues are homogenized, and proteins are precipitated. A liquid-liquid extraction with a solvent like chloroform (B151607) is used to separate lipids and other interfering substances. | oup.com |
Chemical Derivatization Strategies for Enhanced Detection
Chemical derivatization is often a necessary step, particularly for analysis by gas chromatography-mass spectrometry (GC-MS), to improve the volatility and thermal stability of 3-Cl-Tyr. jfda-online.comyoutube.comsigmaaldrich.com Derivatization can also enhance ionization efficiency and chromatographic separation. jfda-online.com
Silylation is a common derivatization technique where active hydrogen atoms in the amino and carboxyl groups of 3-Cl-Tyr are replaced with a trimethylsilyl (B98337) (TMS) group. youtube.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com Another approach involves creating N-propyl/heptafluorobutyryl derivatives. oup.com This two-step process first esterifies the carboxyl group with n-propanol and then acylates the amino group with heptafluorobutyric acid anhydride. oup.com
For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can also be beneficial. Dansyl chloride has been used to derivatize 3-Cl-Tyr, which can improve its chromatographic retention and detection sensitivity in LC-MS/MS methods. nih.govteikyo.jp However, some advanced LC-MS/MS methods are sensitive enough to quantify 3-Cl-Tyr without derivatization, which simplifies sample preparation and avoids potential artifacts. mdpi.comnih.gov
The table below outlines common derivatization strategies:
| Analytical Technique | Derivatization Reagent | Purpose | Reference |
|---|---|---|---|
| GC-MS | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Forms tert-butyldimethylsilyl derivatives to increase volatility and stability. | researchgate.net |
| GC-MS | Acetyl bromide/n-propanol and heptafluorobutyric acid anhydride | Creates N-propyl/heptafluorobutyryl derivatives for improved chromatographic properties. | oup.com |
| GC-MS | N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives | A rapid derivatization for GC analysis. | researchgate.net |
| LC-MS/MS | Dansyl chloride | Enhances detection sensitivity and chromatographic performance. | nih.govteikyo.jp |
Method Validation Parameters in Academic Research Settings
To ensure the reliability and accuracy of quantitative data, analytical methods for 3-Cl-Tyr must be thoroughly validated. mdpi.com Method validation establishes the performance characteristics of the procedure and is a requirement for its application in academic research and clinical studies. nih.govmdpi.com The use of 3-Chloro-L-tyrosine (RING-13C6) as an internal standard is fundamental to achieving the high accuracy and precision required. mdpi.com
Key validation parameters include:
Linearity and Range: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. Calibration curves are generated by analyzing standards at several concentration levels. For 3-Cl-Tyr, linear ranges have been established, for instance, from 2.50 to 1000 ng/mL in plasma with a coefficient of determination (R²) of ≥ 0.998. nih.govnih.gov Another method reported linearity from 2.0 to 200 ng/mL in blood. nih.govteikyo.jp
Accuracy: This parameter measures the closeness of the determined value to the true value. It is often assessed by analyzing quality control (QC) samples with known concentrations and calculating the percent recovery. Accuracy for 3-Cl-Tyr quantification methods is typically required to be within ±15% of the nominal value (or ±20% at the lower limit of quantification). nih.gov Studies have reported accuracies of ≥93%. nih.govnih.gov
Precision: Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). For 3-Cl-Tyr analysis, intra-day and inter-day precision are generally expected to be ≤15% CV. nih.gov Reported values show intra-day CVs of ≤7.0% and inter-day CVs of ≤10%. nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. These are critical for measuring the typically low endogenous levels of 3-Cl-Tyr. For example, a validated LC-MS/MS method reported an LOD of 0.443 ng/mL for 3-Cl-Tyr. nih.govnih.gov Another highly sensitive method achieved an LOQ of 0.098 ng/mL in plasma. mdpi.com
Specificity and Selectivity: This ensures that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples.
Matrix Effect: This assesses the influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte, which can lead to ion suppression or enhancement. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.
The following table summarizes validation parameters from a representative study quantifying 3-Cl-Tyr.
| Parameter | Example Finding | Reference |
|---|---|---|
| Linearity (Range) | 2.50–1000 ng/mL (R² ≥ 0.998) | nih.govnih.gov |
| Accuracy | ≥93% | nih.govnih.gov |
| Precision (Intra-day) | ≤7.0% CV | nih.govnih.gov |
| Precision (Inter-day) | ≤10% CV | nih.govnih.gov |
| Limit of Detection (LOD) | 0.443 ng/mL | nih.govnih.gov |
| Lower Limit of Quantification (LOQ) | 2.50 ng/mL | nih.govnih.gov |
Role and Implications in Molecular and Cellular Research Models
As a Biomarker of Oxidative and Halogenative Stress in In Vitro Systems
3-Chloro-L-tyrosine is recognized as a specific biomarker for oxidative and halogenative stress, particularly for damage mediated by hypochlorous acid (HOCl). medchemexpress.comnih.gov HOCl is a powerful oxidant produced by the enzyme myeloperoxidase (MPO) in activated neutrophils. nih.govnih.gov The formation of 3-chloro-L-tyrosine on proteins is a stable and specific indicator of HOCl-mediated damage, distinguishing it from damage caused by other reactive oxygen species. nih.govnih.gov
In various in vitro models, the detection of 3-chloro-L-tyrosine provides definitive evidence of myeloperoxidase-catalyzed oxidation. medchemexpress.comnih.govhmdb.ca For instance, when low-density lipoprotein (LDL) is exposed to the MPO-H2O2-Cl- system, its tyrosine residues are chlorinated. nih.govnih.gov In contrast, 3-chlorotyrosine is not detected when LDL is oxidized by other systems like hydroxyl radicals, copper, peroxynitrite, or other peroxidases, highlighting its specificity as a biomarker for MPO-driven halogenative stress. nih.govnih.gov
The use of 13C6-3-chloro-l-tyrosine as an internal standard is crucial for artifact-free quantification in these research models. acs.org It allows researchers to accurately measure the levels of endogenously formed 3-chlorotyrosine, even at low concentrations, which is essential for understanding the extent of protein damage in various experimental conditions. acs.orgnih.gov However, research also indicates that 3-chlorotyrosine itself can be degraded by pro-inflammatory oxidants like HOCl and peroxynitrite, suggesting that in environments with intense and prolonged inflammation, its measured levels might underestimate the actual extent of initial tyrosine chlorination. nih.govresearchgate.net
Table 1: Research Findings on 3-Chloro-L-tyrosine as a Biomarker in In Vitro Systems
| In Vitro System | Key Finding | Reference |
| Low-Density Lipoprotein (LDL) | Exposure to the MPO-H2O2-Cl- system leads to the formation of 3-chlorotyrosine, which is not formed by other oxidants like copper or peroxynitrite. | nih.govnih.gov |
| Human Blood Plasma | In vitro exposure to chlorine gas leads to the formation of site-specific chlorinated peptides, with 13C6-3-chloro-l-tyrosine used for quantification. | acs.orgnih.gov |
| Activated Macrophages (RAW264.7) & Neutrophil-like Cells (HL-60) | Incubation with these activated immune cells can lead to a significant loss of added 3-chlorotyrosine, indicating it can be further metabolized or degraded. | nih.govresearchgate.net |
| Hemoglobin | Incubation with HOCl in vitro results in the chlorination of specific tyrosine residues (α-Tyr-24 and β-Tyr-130). | acs.org |
Participation in Protein Chlorination and Modification
The primary mechanism for tyrosine chlorination in biological systems involves the myeloperoxidase (MPO) enzyme. nih.govresearchgate.net MPO, secreted by phagocytes like neutrophils during inflammation, is the only human enzyme known to generate hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) at physiological concentrations. nih.govnih.gov
The reaction proceeds as follows:
MPO catalyzes the reaction between H₂O₂ and Cl⁻ to produce HOCl.
HOCl, a potent electrophile, attacks the electron-rich aromatic ring of tyrosine residues within proteins.
This electrophilic aromatic substitution occurs predominantly at the ortho position to the hydroxyl group, leading to the formation of 3-chloro-L-tyrosine. nih.gov If the exposure to HOCl is high, a second chlorination can occur at the other ortho position, yielding 3,5-dichloro-L-tyrosine. nih.gov
Computational studies have further elucidated the kinetics of this reaction. rsc.org These studies indicate that for tyrosyl dipeptides, the reactivity of the ortho-carbon sites on the phenol (B47542) ring is significant, allowing for the formation of various C-chloro-tyrosyl dipeptides. rsc.org Mass spectrometry-based protocols have been optimized to identify specific sites of chlorination on complex proteins, which is critical for understanding the precise targets of HOCl damage. nih.gov These methods have successfully identified numerous chlorination sites on extracellular matrix proteins like laminin (B1169045) and fibronectin. nih.gov
The addition of a chlorine atom to a tyrosine residue can significantly alter the properties of a protein. This modification introduces a bulky, electronegative atom to the tyrosine ring, which can disrupt local protein structure and, consequently, its function.
Research using model systems has demonstrated several functional consequences of protein chlorination:
Altered Protein Interactions: Chlorination of extracellular matrix proteins like laminin can affect their structure and interactions, potentially disrupting basement membrane integrity. nih.gov
Modified Lipoprotein Function: The chlorination of apolipoprotein A-I, the main protein in high-density lipoprotein (HDL), can impair its function in cholesterol transport. Conversely, the MPO-catalyzed oxidation of low-density lipoprotein (LDL) is implicated in its conversion to an atherogenic form that contributes to the development of atherosclerosis. nih.govnih.gov
Visualization of Structural Changes: In human serum albumin, the positions of chlorinated tyrosine residues have been mapped. The modification of specific sites, such as Y138 and Y140, can alter local protein conformation and its interaction with other molecules. nih.gov
Table 2: Examples of Protein Chlorination and its Impact in Model Systems
| Protein Target | Model System | Observed or Potential Impact | Reference |
| Low-Density Lipoprotein (LDL) | In vitro oxidation | Conversion to an atherogenic form, implicated in atherosclerosis. | nih.govnih.gov |
| Laminin & Fibronectin | Murine basement membrane extract | Identification of 33 chlorination sites on laminin and 15 on fibronectin; potential disruption of extracellular matrix structure and function. | nih.gov |
| Human Serum Albumin | In vitro chlorine exposure of plasma | Chlorination at specific tyrosine residues (e.g., Y138, Y140) can alter local protein structure and interactions. | nih.gov |
Investigation of Myeloperoxidase Activity in Research Models
The formation of 3-chloro-L-tyrosine is a highly specific product of the MPO-H₂O₂-Cl⁻ system, making it an invaluable marker for assessing MPO activity in various research models. nih.govnih.govnih.gov Unlike other measures of oxidative stress, the presence of 3-chlorotyrosine directly points to the involvement of MPO and its production of HOCl. nih.govmedchemexpress.com
Studies have utilized 3-chlorotyrosine levels to probe MPO activity in different pathological contexts:
In models of atherosclerosis, elevated levels of 3-chlorotyrosine in LDL isolated from human atherosclerotic intima strongly indicate that MPO-catalyzed oxidation occurs in vivo and plays a role in the disease process. nih.govnih.gov
In research on chronic kidney disease (CKD), plasma levels of protein-bound 3-chlorotyrosine were found to increase progressively with the severity of CKD, serving as a more reliable marker of MPO-mediated oxidative stress than measuring MPO levels alone. nih.gov
The precise quantification of 3-chlorotyrosine, facilitated by stable isotope dilution mass spectrometry using standards like 3-Chloro-L-tyrosine (ring-13C6), provides a robust tool for researchers to measure the enzymatic activity of MPO and its contribution to disease pathology. nih.govnih.gov
Studies on Cellular Responses to Halogenating Species in Research Models
The formation of 3-chlorotyrosine is an indicator of cellular exposure to halogenating species, and its presence can trigger subsequent cellular responses. Research models using cultured cells have provided insights into how cells react to this specific type of oxidative damage.
Immune Cell Activation: Studies using activated RAW264.7 macrophages and neutrophil-like HL-60 cells have shown that these cells can actively cause a loss of 3-chlorotyrosine. nih.govresearchgate.net This suggests that immune cells not only produce the oxidants that form 3-chlorotyrosine but may also be involved in its subsequent degradation or clearance, pointing to complex cellular processing pathways for chlorinated proteins. nih.govresearchgate.net
Cell Migration: Free 3-chlorotyrosine, which can arise from the breakdown of chlorinated proteins, has been shown to act as a signaling molecule. For example, it can promote the migration of human aortic smooth muscle cells, a key process in the development of vascular lesions associated with atherosclerosis. researchgate.net This demonstrates that the products of halogenative stress can directly influence cellular behavior and contribute to disease progression.
These cellular models are crucial for dissecting the downstream consequences of protein chlorination, moving beyond its role as a static biomarker to understanding its active participation in cellular signaling and pathophysiology.
Applications of 3 Chloro L Tyrosine Ring 13c6 As a Research Tool
Utilization in Metabolic Tracing Studies
In the field of metabolomics, stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. nih.govresearchgate.net Researchers introduce a substrate labeled with a stable isotope, such as ¹³C, into a biological system (e.g., cell cultures, tissues, or whole organisms) and track its conversion into various downstream metabolites over time. nih.govnih.govnorthwestern.edu This approach, often called stable isotope-resolved metabolomics (SIRM), provides dynamic information about the activity of metabolic networks that cannot be obtained by measuring total metabolite concentrations alone. nih.gov
While substrates like ¹³C-labeled glucose or glutamine are common primary tracers to map central carbon metabolism nih.govnorthwestern.edu, 3-Chloro-L-tyrosine (RING-13C6) serves a critical, distinct role. It is not typically used as a primary tracer to be metabolized, but rather as an ideal internal standard for the quantification of endogenous, unlabeled 3-chloro-L-tyrosine, a molecule formed in vivo under specific pathological conditions. mdpi.commedchemexpress.com
In metabolic studies investigating pathways related to inflammation and oxidative stress, accurate measurement of metabolites like 3-Cl-Tyr is crucial. Because 3-Chloro-L-tyrosine (RING-13C6) is chemically identical to the endogenous analyte but has a different mass due to the ¹³C atoms, it can be added to a biological sample at a known concentration at the beginning of the extraction process. mdpi.com This allows it to co-purify with the unlabeled analyte and experience similar variations during sample preparation and analysis. By comparing the mass spectrometer's signal of the labeled standard to the unlabeled analyte, researchers can correct for sample loss and ionization efficiency differences, thereby achieving highly accurate quantification of the endogenous 3-Cl-Tyr. mdpi.comnih.gov This precision is essential for understanding the metabolic consequences of diseases where 3-Cl-Tyr is generated. hmdb.ca
Application in Proteomics for Post-Translational Modification Analysis
Post-translational modifications (PTMs) are chemical alterations to proteins that occur after translation, significantly expanding the functional diversity of the proteome. One such PTM is the chlorination of tyrosine residues to form 3-chlorotyrosine, a modification specifically catalyzed by the enzyme myeloperoxidase (MPO) at sites of inflammation. hmdb.canih.gov Analyzing this specific PTM provides a window into MPO activity and associated inflammatory processes.
Mass spectrometry-based proteomics is the primary tool for identifying and quantifying site-specific PTMs on proteins. nih.govresearchgate.net However, quantifying these modifications accurately can be challenging due to their low abundance and potential for artifactual formation or loss during sample preparation. mdpi.comnih.gov
This is where 3-Chloro-L-tyrosine (RING-13C6) becomes indispensable. In proteomics workflows, particularly "bottom-up" proteomics where proteins are digested into smaller peptides for analysis, the ¹³C-labeled compound is used to create a stable isotope-labeled internal standard. mdpi.comresearchgate.net This can be done by spiking the labeled free amino acid into the sample digest. When analyzing the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the mass spectrometer can distinguish between peptides containing the naturally occurring 3-chlorotyrosine and the spiked-in standard. This allows for precise quantification of the extent of chlorination at specific sites within a protein, a measurement known as relative site occupancy. nih.gov This quantitative approach has been used to identify numerous chlorination sites on proteins like laminin (B1169045) and fibronectin, providing insights into how inflammatory processes modify the extracellular matrix. nih.gov
Role in Mechanistic Investigations of Peroxidase Activity
3-chlorotyrosine is widely recognized as a stable and specific biomarker for the in vivo activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils. mdpi.commedchemexpress.comresearchgate.net MPO utilizes hydrogen peroxide and chloride ions to generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent that targets various biomolecules, including tyrosine residues on proteins. mdpi.comhmdb.canih.gov Investigating the mechanisms of MPO and other peroxidases, such as eosinophil peroxidase (EPO), is crucial for understanding their roles in both host defense and inflammatory diseases.
In research aimed at elucidating the kinetics and mechanisms of these enzymes, 3-Chloro-L-tyrosine (RING-13C6) serves as a critical analytical tool. mdpi.com Scientists can conduct in vitro experiments where proteins or free tyrosine are exposed to peroxidase systems under various conditions. To accurately measure the amount of 3-chlorotyrosine produced, the ¹³C-labeled version is added as an internal standard before analysis by LC-MS/MS. mdpi.com
This methodology enables researchers to:
Quantify the yield of 3-chlorotyrosine relative to other oxidation products.
Assess how different substrates or inhibitors affect the chlorinating activity of the enzyme.
Compare the chlorinating potential of different peroxidases, as EPO preferentially uses bromide over chloride. mdpi.com
By providing a means for robust quantification, 3-Chloro-L-tyrosine (RING-13C6) helps to clarify the biochemical pathways of peroxidase-driven modifications and their contribution to pathology. acs.org For instance, studies have used this approach to show that the concentration of 3-chlorotyrosine tends to increase with the advancement of colorectal cancer, implicating MPO activity in the disease's pathogenesis. mdpi.com
Development and Validation of Analytical Methods for Biomarker Discovery in Research
The discovery and validation of biomarkers for diseases characterized by inflammation and oxidative stress is a major focus of clinical research. researchgate.net Halogenated tyrosines, including 3-chlorotyrosine (3-CT), 3-bromotyrosine (B1580512) (3-BT), and 3-nitrotyrosine (B3424624) (3-NT), are considered promising biomarkers for these conditions. mdpi.com However, their low concentrations in biological fluids like plasma and urine make them analytically challenging to quantify with high sensitivity and specificity. mdpi.comresearchgate.net
The development of robust analytical methods, most commonly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for biomarker validation. nih.gov In this context, 3-Chloro-L-tyrosine (RING-13C6) and other stable isotope-labeled analogues are fundamental for creating the "gold standard" quantification methods. mdpi.com
During method development and validation, 3-Chloro-L-tyrosine (RING-13C6) is used as an internal standard to establish key performance characteristics of the assay, including: researchgate.net
Accuracy: Ensuring the measured value is close to the true value.
Precision: Confirming that repeated measurements yield similar results.
Linearity: Verifying that the method gives responses that are directly proportional to the concentration of the analyte over a specific range.
Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably measured.
Matrix Effects: Assessing whether other components in the biological sample (e.g., plasma, urine) interfere with the analyte's signal. mdpi.com
For example, a validated LC-MS/MS method using 3-CT-¹³C₆ as an internal standard was developed for the simultaneous analysis of free 3-NT, 3-CT, and 3-BT in human plasma. mdpi.com Another method was developed to quantify 3-chlorotyrosine in autopsy samples as a potential marker for chlorine gas poisoning. nih.govnih.gov The use of the stable isotope-labeled standard in these methods is crucial for minimizing matrix effects and ensuring the data is reliable for biomarker research. mdpi.com
Future Directions in 3 Chloro L Tyrosine Ring 13c6 Research
Advancements in Analytical Methodology for Enhanced Sensitivity and Specificity
The accurate quantification of 3-Cl-Tyr in complex biological matrices is fundamental to its utility as a biomarker. While significant progress has been made, the pursuit of greater sensitivity and specificity continues to drive methodological innovation.
Early and current methodologies have centered on mass spectrometry. A highly sensitive and specific gas chromatography-mass spectrometry (GC-MS) method was developed for quantifying 3-Cl-Tyr in tissues. bohrium.com This technique, utilizing stable isotope dilution with 3-Chloro-L-Tyrosine (RING-13C6) as an internal standard, achieves attomole-level detection, allowing for precise measurement even in minute tissue samples. nih.govbohrium.com The stability of the internal standard and its identical chemical behavior to the endogenous analyte ensure high reproducibility, with reported inter- and intra-sample coefficients of variance below 3%. bohrium.com
More recently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative. mdpi.com LC-MS/MS methods offer robust quantification of 3-Cl-Tyr and related modified amino acids, such as 3-Nitro-L-tyrosine and 3-Bromo-L-tyrosine, in biological fluids like plasma. mdpi.com The use of 3-Chloro-L-Tyrosine (RING-13C6) in these assays is crucial for minimizing matrix effects and ensuring accurate quantification. mdpi.com
Future advancements will likely focus on:
Enhanced Miniaturization: Developing microfluidic-based LC systems (μLC-MS/MS) to reduce sample volume requirements and increase throughput.
High-Resolution Mass Spectrometry (HRMS): Wider adoption of techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) mass spectrometry to improve specificity by distinguishing 3-Cl-Tyr from isobaric interferences with high mass accuracy.
Improved Derivatization Strategies: For GC-MS, creating novel derivatization agents that enhance volatility and ionization efficiency, further lowering detection limits.
Table 1: Comparison of Analytical Methodologies for 3-Chloro-L-Tyrosine Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives in gas phase followed by mass analysis. | Separation in liquid phase followed by precursor/product ion mass analysis. |
| Internal Standard | 3-Chloro-L-Tyrosine (RING-13C6) bohrium.com | 3-Chloro-L-Tyrosine (RING-13C6) mdpi.com |
| Reported Sensitivity | Attomole levels nih.gov | Nanogram per milliliter (ng/mL) range mdpi.comnih.gov |
| Sample Preparation | Requires derivatization to increase volatility. nih.gov | Often requires protein precipitation and extraction. mdpi.com |
| Primary Application | Quantification in tissue homogenates and blood. nih.govnih.gov | Quantification in plasma and other biological fluids. mdpi.comresearchgate.net |
Exploration of Novel Biochemical Pathways and Their Regulatory Mechanisms
The primary established pathway for 3-Cl-Tyr formation involves the heme enzyme myeloperoxidase (MPO). nih.gov Secreted by activated phagocytes like neutrophils, MPO utilizes hydrogen peroxide to oxidize chloride ions into the potent oxidant, hypochlorous acid (HOCl). nih.govresearchgate.net HOCl then reacts with L-tyrosine residues in proteins to form 3-Cl-Tyr. nih.gov
Future research will delve deeper into the nuances of this pathway and explore others that may contribute to 3-Cl-Tyr formation or interact with its metabolism. Key areas of exploration include:
Enzyme-Specific Halogenation: While MPO preferentially uses chloride, other peroxidases, such as eosinophil peroxidase (EPO), preferentially use bromide to form hypobromous acid, leading to the creation of 3-Bromo-L-tyrosine. mdpi.com Understanding the competitive and synergistic interplay between these halogenation pathways in different inflammatory contexts is a critical next step.
Regulation of MPO Activity: Investigating the upstream signaling cascades that regulate MPO expression and release in various cell types beyond neutrophils and monocytes. This could reveal new therapeutic targets for controlling pathological protein chlorination.
Interaction with Nitrative Pathways: Oxidative stress often involves both chlorinative and nitrative stress. Nitric oxide synthases (NOS) produce nitric oxide, which can lead to the formation of peroxynitrite and subsequently 3-Nitro-L-tyrosine. mdpi.com Studying the crosstalk between the MPO-H2O2-HOCl axis and the NOS-NO axis will be crucial for understanding the complete picture of oxidative damage in diseases.
Integration into Multi-Omics Research for Systems-Level Understanding
To fully comprehend the impact of 3-Cl-Tyr formation, it must be studied not in isolation but as part of a larger biological system. Integrating data on 3-Cl-Tyr with other "omics" disciplines will provide a more holistic view. The use of 3-Chloro-L-Tyrosine (RING-13C6) is instrumental in these approaches, particularly for metabolic flux analysis.
Metabolomics: LC-MS/MS-based methods are already being used to simultaneously quantify multiple oxidative stress biomarkers (e.g., 3-Cl-Tyr, 3-Br-Tyr, 3-NT) in clinical samples, providing a "metabolomic signature" of oxidative stress. mdpi.com Future studies will expand the panel of measured metabolites to capture a broader snapshot of metabolic dysregulation.
Proteomics: Identifying the specific proteins that are chlorinated is a major frontier. Advanced proteomic workflows can pinpoint the exact tyrosine residues that are modified to 3-Cl-Tyr. This helps move from a general marker of damage to a specific indicator of which proteins are being functionally compromised.
Spatial Metabolomics (Mass Spectrometry Imaging): Techniques like MALDI Mass Spectrometry Imaging (MSI) can visualize the spatial distribution of metabolites directly in tissue sections. Studies using 13C6-labeled L-tyrosine have successfully traced its uptake and conversion within tumor microenvironments. nih.gov A similar approach using labeled precursors could map the precise locations of 3-Cl-Tyr formation, linking it to specific histological features like inflammatory infiltrates or necrotic cores. nih.gov This would provide an unprecedented systems-level understanding of where and why this modification occurs.
Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Elucidation
Translating findings from analytical chemistry to biological function requires robust and relevant research models. The development of more sophisticated in vitro and in vivo systems is essential for elucidating the precise mechanisms by which 3-Cl-Tyr formation contributes to pathology.
In Vitro Models: A significant challenge is distinguishing between endogenously formed 3-Cl-Tyr (from inflammation) and that resulting from external exposure to chlorine. nih.gov Advanced in vitro models are being developed to address this. For instance, exposing human blood plasma to chlorine gas in vitro allows researchers to identify specific chlorinated peptides that are unique to exogenous exposure, providing more definitive biomarkers. nih.gov Future models could involve co-culture systems of immune cells and tissue-specific cells (e.g., endothelial, epithelial) to study the cell-to-cell signaling that leads to MPO release and protein chlorination in a controlled environment.
In Vivo Models: Animal models remain indispensable. Mouse xenograft models of human cancers are being used to study the kinetics of L-tyrosine metabolism within tumors. nih.gov These models are ideal for investigating the role of MPO and 3-Cl-Tyr formation in the tumor microenvironment. nih.gov Furthermore, animal models of inflammatory diseases, such as colitis-associated cancer where MPO is highly implicated, provide a platform to study the pathological consequences of 3-Cl-Tyr formation over time and to test potential inhibitors of the MPO pathway. mdpi.com
Table 2: Advanced Research Models for Studying 3-Chloro-L-Tyrosine
| Model Type | Example | Research Question Addressed | Reference |
| In Vitro | Exposure of human plasma to chlorine gas | Identification of site-specific chlorinated peptides to distinguish endogenous vs. exogenous sources. | nih.gov |
| In Vivo | Mouse xenograft model of non-small cell lung carcinoma | Spatiotemporal kinetics of L-tyrosine (the precursor to 3-Cl-Tyr) metabolism within a tumor microenvironment. | nih.gov |
| In Vivo | Animal models of colitis-associated cancer | The role of MPO-driven chlorinative stress in the initiation and progression of inflammation-related cancer. | mdpi.com |
Q & A
Q. What analytical methods are recommended for quantifying 3-Chloro-L-Tyrosine (RING-13C6) in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. The compound and its isotopically labeled analog (e.g., 3-Chloro-L-Tyrosine (RING-13C6)) are spiked into samples as internal standards to correct for matrix effects and ionization variability. Chromatographic separation using reversed-phase columns (e.g., C18) with gradient elution minimizes co-elution with interferents. Quantification relies on multiple reaction monitoring (MRM) transitions specific to the analyte and its isotopic counterpart .
Q. How can researchers confirm the isotopic purity and chemical stability of 3-Chloro-L-Tyrosine (RING-13C6) prior to experimental use?
- Methodological Answer : Isotopic purity (>99% 13C enrichment) is verified via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR). Stability assessments involve stress testing under varying pH, temperature, and light exposure. For long-term storage, lyophilized aliquots at -80°C in inert atmospheres (e.g., argon) are recommended to prevent degradation. Regular calibration against certified reference materials ensures batch-to-batch consistency .
Q. What are the key considerations when incorporating 3-Chloro-L-Tyrosine (RING-13C6) as an internal standard in oxidative stress studies?
- Methodological Answer : Ensure the labeled compound matches the physicochemical properties of the endogenous analyte. Validate recovery rates using spike-and-recovery experiments in representative matrices (e.g., plasma, tissue homogenates). Optimize MRM transitions to avoid overlaps with endogenous metabolites. Cross-validate results with orthogonal methods like ELISA or enzymatic assays to confirm specificity .
Advanced Research Questions
Q. How should researchers design experiments to investigate 3-Chloro-L-Tyrosine (RING-13C6) as a biomarker of halogenative stress in chronic inflammatory diseases?
- Methodological Answer : A longitudinal cohort study with matched controls is ideal. Key variables include:
- Sampling timing : Collect samples during active inflammation and remission phases.
- Matrix selection : Compare plasma, urine, and tissue biopsies to assess compartment-specific dynamics.
- Confounding factors : Adjust for diet, medication, and comorbidities (e.g., renal function) that influence tyrosine metabolism.
Statistical power analysis should guide sample size, and multivariate regression models (e.g., LASSO) can identify covariate interactions .
Q. What strategies resolve discrepancies in 3-Chloro-L-Tyrosine (RING-13C6) quantification data across different mass spectrometry platforms?
- Methodological Answer : Discrepancies often arise from ion suppression or divergent fragmentation patterns. Solutions include:
- Platform harmonization : Standardize collision energies and source temperatures.
- Cross-validation : Use a shared set of calibrators and internal standards across labs.
- Data normalization : Apply batch correction algorithms (e.g., ComBat) to mitigate inter-instrument variability.
Publish raw data and instrument parameters in supplementary materials to facilitate reproducibility audits .
Q. How can researchers optimize chromatographic parameters to minimize co-elution interference for 3-Chloro-L-Tyrosine (RING-13C6) in high-throughput screens?
- Methodological Answer : Perform a Design of Experiments (DoE) approach to test combinations of:
- Mobile phase additives : 0.1% formic acid vs. ammonium acetate for improved ionization.
- Column chemistry : Hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
- Gradient slope : Shallow gradients (e.g., 0.1%/min) enhance resolution but increase run time.
Use software tools (e.g., Skyline) to simulate separations and prioritize parameters with the greatest impact on peak symmetry and resolution .
Data Interpretation and Validation
Q. How should contradictory findings about 3-Chloro-L-Tyrosine (RING-13C6) levels in cancer versus non-cancer cohorts be addressed?
- Methodological Answer : Conduct meta-analyses to assess study heterogeneity (e.g., I² statistic). Re-evaluate preanalytical variables (e.g., sample anticoagulants, freeze-thaw cycles) that may artifactually alter concentrations. Validate findings using alternative detection platforms (e.g., stable isotope labeling by amino acids in cell culture, SILAC) to rule out methodological biases .
Q. What mechanistic studies can elucidate the role of 3-Chloro-L-Tyrosine (RING-13C6) in myeloperoxidase (MPO)-driven halogenation pathways?
- Methodological Answer : Employ knockout mouse models (e.g., MPO⁻/⁻) to establish causality. Use isotopic tracing (13C6-labeled tyrosine) in cell cultures to track chlorination kinetics. Pair with redox proteomics to map target proteins modified by halogenative stress. Computational modeling (e.g., molecular docking) can predict MPO binding affinities for tyrosine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
